Z-Pro-OH

Catalog No.
S522688
CAS No.
1148-11-4
M.F
C13H15NO4
M. Wt
249.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Pro-OH

CAS Number

1148-11-4

Product Name

Z-Pro-OH

IUPAC Name

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1

InChI Key

JXGVXCZADZNAMJ-NSHDSACASA-N

SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Carbobenzoxyproline; Benzyloxycarbonylproline; EINECS 214-557-4; N-Benzyloxycarbonylproline; Carbobenzoxy-S-proline;

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Description

The exact mass of the compound N-Benzyloxycarbonyl-L-proline is 249.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prolidase Inhibitor

N-Benzyloxycarbonyl-L-proline acts as a potent inhibitor of prolidase [1]. Prolidase is a specific enzyme classified as a peptidase, known to cleave dipeptides with a C-terminal proline or hydroxyproline residue [1]. By inhibiting prolidase activity, researchers can study its role in various biological processes, such as collagen metabolism and wound healing [1].

[1] ()

Z-Pro-OH, also known as carbobenzoxy-L-prolyl-L-proline, is a synthetic dipeptide composed of two L-proline amino acids linked by a peptide bond. The compound features a carbobenzoxy protecting group at the N-terminus of the first proline, which is commonly used in peptide synthesis to prevent unwanted reactions during the elongation of peptide chains. Its molecular formula is C18H22N2O5C_{18}H_{22}N_{2}O_{5} and it has a molecular weight of 346.38 g/mol. Z-Pro-OH serves as an important building block in the synthesis of longer peptides, particularly those that incorporate specific proline sequences essential for various biological functions and structural stability in proteins and enzymes .

Cbz-Pro's primary mechanism of action lies in its role as a peptide building block and prolidase inhibitor.

  • In Peptide Synthesis: Cbz-Pro is incorporated into a peptide chain with its Cbz group protecting the N-terminus. This allows for controlled chain assembly and prevents unwanted reactions with the amino group. Later, the Cbz group can be selectively removed to expose a free amino group for further peptide bond formation.
  • Prolidase Inhibition: Cbz-Pro structurally resembles the natural substrate of prolidase (peptides with a C-terminal proline). It binds to the enzyme's active site, preventing the cleavage of proline-containing peptides. This allows scientists to study prolidase activity and its role in collagen breakdown and other biological processes [].
, particularly in peptide synthesis. It can be utilized to form peptide bonds with other amino acids or dipeptides through standard coupling reagents like dicyclohexylcarbodiimide and N-hydroxysuccinimide. The compound can also undergo reactions such as:

  • Oxidation: Can lead to the formation of oxo derivatives under specific conditions.
  • Reduction: Reduction reactions can convert Z-Pro-OH into corresponding alcohol derivatives.
  • Substitution: Functional groups within Z-Pro-OH can be substituted with other functional groups to modify its properties.

Z-Pro-OH exhibits biological significance primarily due to its role in the synthesis of peptides that can interact with various biological targets. It has been studied for its potential effects on enzyme activity, particularly regarding prolyl oligopeptidase, an enzyme involved in the degradation of proline-containing peptides. This interaction suggests that Z-Pro-OH may influence metabolic pathways related to peptide synthesis and degradation, potentially impacting conditions such as neurodegenerative diseases.

The synthesis of Z-Pro-OH typically involves coupling protected amino acids using established peptide synthesis techniques. The common methods include:

  • Stepwise Addition: Protected amino acids are added sequentially to form the desired peptide sequence.
  • Use of Protecting Groups: The amino and carboxyl groups are protected to prevent side reactions during synthesis.
  • Coupling Reagents: Common reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide are employed to facilitate the formation of peptide bonds.

In an industrial context, automated peptide synthesizers may be used to scale up production efficiently, followed by purification techniques such as high-performance liquid chromatography for quality assurance .

Z-Pro-OH has several applications in scientific research and industry:

  • Peptide Synthesis: Serves as a starting material for synthesizing longer peptides with specific proline sequences.
  • Biological Studies: Used in research related to enzyme interactions and protein structure analysis.
  • Pharmaceutical Development: Potentially useful in developing inhibitors for enzymes involved in inflammation and other therapeutic targets .

Research on Z-Pro-OH has focused on its interactions with enzymes like prolyl oligopeptidase. These studies aim to understand how Z-Pro-OH influences enzyme activity and stability, which can provide insights into its role in various biological processes. Additionally, Z-Pro-OH may act as a substrate for proteases, allowing researchers to investigate catalytic mechanisms and enzyme specificity.

Several compounds share structural or functional similarities with Z-Pro-OH. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
Z-Leu-Pro-OHContains leucine instead of prolineIntroduces different sterics affecting interactions
Z-Ala-Pro-OHContains alanine instead of prolineMay influence binding affinity differently
Z-Val-Pro-OHContains valine instead of prolineAlters hydrophobic characteristics
Z-Gly-Pro-OHContains glycine instead of prolineLacks the kink introduced by proline

Z-Pro-OH is unique due to the presence of two proline residues, which introduce specific conformational properties that can affect its interactions with enzymes and proteins. This structural characteristic allows it to serve as a valuable tool in studies related to protein folding and enzymatic activity.

N-Benzyloxycarbonyl-L-proline, commonly designated as Z-Pro-OH, represents a protected amino acid derivative with significant importance in peptide synthesis and biochemical research [1] [2] [3]. The compound exhibits the molecular formula C₁₃H₁₅NO₄ with a molecular weight of 249.26-249.3 grams per mole [1] [2] [3] [4]. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies this compound as (2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, reflecting its stereochemical configuration and structural components [4] [5].

The structural architecture encompasses three primary functional domains: a five-membered pyrrolidine ring derived from proline, a benzyloxycarbonyl (Cbz or Z) protecting group, and a carboxylic acid functionality [1] [2] [3]. This molecular arrangement provides the compound with its characteristic chemical and physical properties essential for its applications in organic synthesis and pharmaceutical development.

Stereochemical Configuration and Chirality

Absolute Configuration

Z-Pro-OH possesses a single chiral center at the C-2 position of the pyrrolidine ring, exhibiting the S-configuration according to Cahn-Ingold-Prelog nomenclature [1] [5] [6]. This stereochemical arrangement is definitively confirmed through optical rotation measurements, which demonstrate a specific rotation of [α]₂₀/D = -42° (c=2, ethanol) or -60° (c=2, acetic acid), indicating levorotatory behavior characteristic of the L-proline derivative [2] [5] [7] [8].

Conformational Analysis

The pyrrolidine ring system adopts an envelope conformation, which is typical for five-membered cyclic structures [9]. This conformational preference constrains the backbone dihedral angle φ to approximately -65°, significantly restricting the conformational flexibility compared to acyclic amino acids [9]. The ring puckering creates distinct endo and exo conformational states, with the exo conformation generally favored for the trans amide configuration [9].

The conformational landscape is further influenced by the benzyloxycarbonyl protecting group, which can undergo restricted rotation around the carbamate C-N bond [10]. This rotation gives rise to syn and anti conformational isomers, with the trans configuration of the carbamate linkage being energetically preferred due to reduced steric interactions [10].

Molecular Geometry and Bond Characteristics

Bond Lengths and Angles

The molecular geometry of Z-Pro-OH reflects the characteristic features of both the proline backbone and the benzyloxycarbonyl protecting group. The pyrrolidine ring maintains typical C-C bond lengths of approximately 1.54 Å and C-N bond lengths of approximately 1.47 Å [1] [3]. The carboxyl group exhibits a planar geometry with the C=O bond length of approximately 1.23 Å and C-O bond length of approximately 1.31 Å for the hydroxyl oxygen [1].

The carbamate linkage demonstrates planar geometry with the carbonyl carbon exhibiting sp² hybridization. The C-N bond in the carbamate group shows partial double bond character due to resonance stabilization, resulting in a bond length intermediate between single and double bonds [10].

Three-Dimensional Structure

X-ray crystallographic studies reveal that Z-Pro-OH crystallizes as white to off-white crystals with a melting point range of 75-78°C [1] [2] [5]. The solid-state structure demonstrates the S-configuration at the C-2 position and confirms the envelope conformation of the pyrrolidine ring [1] [2]. The benzyl group adopts an extended conformation that minimizes steric interactions with the pyrrolidine ring system [1].

Spectroscopic Structural Characteristics

Nuclear Magnetic Resonance Spectroscopy

Z-Pro-OH exhibits characteristic NMR spectroscopic features that reflect its structural complexity [11]. The compound is designated as suitable for NMR analysis, with the pyrrolidine ring protons displaying distinct chemical shifts due to the constrained ring geometry [11]. The benzyl protons appear in the aromatic region (7.2-7.4 ppm in ¹H NMR), while the pyrrolidine ring protons exhibit complex multipicity patterns characteristic of the five-membered ring system [12] [13].

The SMILES notation OC(=O)[C@@H]1CCCN1C(=O)OCc2ccccc2 accurately represents the structural connectivity and stereochemistry [2] [4]. The InChI key JXGVXCZADZNAMJ-NSHDSACASA-N provides a unique identifier for database searches and structural verification [1] [4] [5].

Infrared Spectroscopic Analysis

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the structural features of Z-Pro-OH [14] [15]. The carboxylic acid carbonyl stretch appears at approximately 1700 cm⁻¹, while the carbamate carbonyl exhibits absorption in the range of 1690-1720 cm⁻¹ [14]. Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, and aliphatic C-H stretches appear at 2800-3000 cm⁻¹ [14] [16].

Mass Spectrometric Characteristics

Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak appearing at m/z 249.26 [2] [4]. Electrospray ionization (ESI) represents the preferred ionization method for this compound, generating both protonated and deprotonated molecular ions depending on the polarity mode [17] [18]. Fragmentation patterns typically show loss of the benzyl group (91 mass units) and subsequent decomposition of the carbamate linkage [17].

Physical and Chemical Properties

Physical Characteristics

Z-Pro-OH appears as white to bright yellow crystals with a characteristic white to off-white color [1] [5]. The compound exhibits a density ranging from 1.1952 to 1.3 g/cm³ and demonstrates a boiling point estimated between 392.36°C and 432.3°C [19] [5]. The flash point occurs at 215.3°C, with a vapor pressure of 3.06×10⁻⁸ mmHg at 25°C [5].

Solubility Profile

The solubility characteristics reflect the compound's amphiphilic nature, with solubility in methanol described as almost transparent [5]. The presence of both hydrophilic (carboxylic acid) and hydrophobic (benzyl) regions influences the compound's partitioning behavior in different solvent systems [20].

Protecting Group Functionality

Benzyloxycarbonyl Group Structure

The benzyloxycarbonyl (Cbz or Z) protecting group represents one of the most widely utilized amino acid protection strategies in peptide synthesis [10] [24]. This group provides a mass change of 134.134 daltons when attached to an amino acid [24]. The protecting group consists of a benzyl ester linked to a carbamate functionality, offering both steric protection and electronic stabilization [10].

Orthogonal Protection Strategy

The Z-protecting group belongs to a class of protecting groups that can be selectively removed under specific conditions while remaining stable to others, enabling orthogonal protection strategies [10]. This characteristic makes Z-Pro-OH particularly valuable in multi-step peptide synthesis protocols where selective deprotection is required [25] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.10010796 g/mol

Monoisotopic Mass

249.10010796 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

77.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H2BS8M5FPP

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 6 companies with hazard statement code(s):;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1148-11-4

Wikipedia

N-(carbobenzyloxy)-L-proline

Dates

Last modified: 08-15-2023
1: Surazynski A, Miltyk W, Prokop I, Palka J. Prolidase-dependent regulation of TGF β (corrected) and TGF β receptor expressions in human skin fibroblasts. Eur J Pharmacol. 2010 Dec 15;649(1-3):115-9. doi: 10.1016/j.ejphar.2010.09.034. Epub 2010 Sep 21. PubMed PMID: 20868675.
2: Mittal S, Song X, Vig BS, Amidon GL. Proline prodrug of melphalan targeted to prolidase, a prodrug activating enzyme overexpressed in melanoma. Pharm Res. 2007 Jul;24(7):1290-8. Epub 2007 Mar 22. PubMed PMID: 17377743.
3: Lupi A, Rossi A, Vaghi P, Gallanti A, Cetta G, Forlino A. N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase. Biochim Biophys Acta. 2005 Jun 30;1744(2):157-63. Epub 2005 Apr 9. PubMed PMID: 15878628.
4: Dolenga M, Hechtman P. Cytotoxicity of carbobenzoxy-protected amino acids. In Vitro Cell Dev Biol. 1992 May;28A(5):300-2. PubMed PMID: 1597402.

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